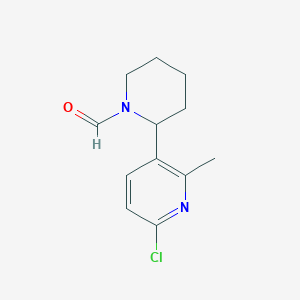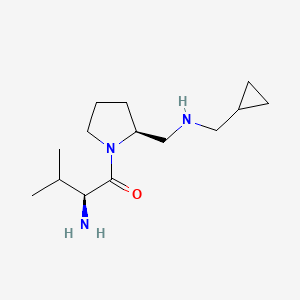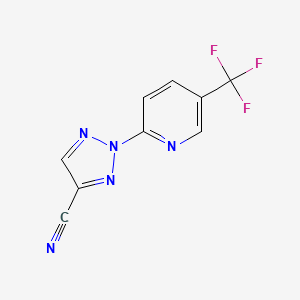
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile is a compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a triazole ring in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-bromo-5-(trifluoromethyl)pyridine with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne derivative to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium or copper catalysts, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways . These interactions can modulate the activity of target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-(Trifluoromethyl)pyridin-2-yl)-1H-1,2,3-triazole-4-carbonitrile: Similar structure but with a different position of the triazole ring.
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-methyl: Features a methyl group in place of the carbonitrile group.
Uniqueness
The uniqueness of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile lies in its combination of a trifluoromethyl group and a triazole ring, which imparts distinct chemical properties. This combination enhances its stability, reactivity, and ability to interact with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H4F3N5 |
|---|---|
Molecular Weight |
239.16 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]triazole-4-carbonitrile |
InChI |
InChI=1S/C9H4F3N5/c10-9(11,12)6-1-2-8(14-4-6)17-15-5-7(3-13)16-17/h1-2,4-5H |
InChI Key |
AGHJNCUQLLVWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2N=CC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


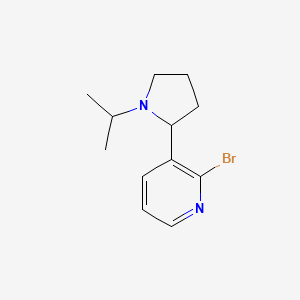
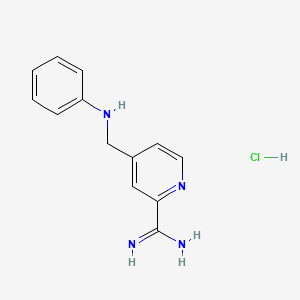
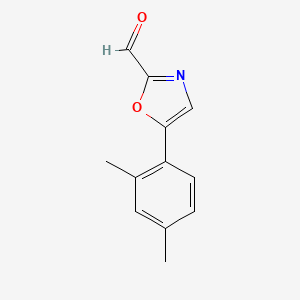
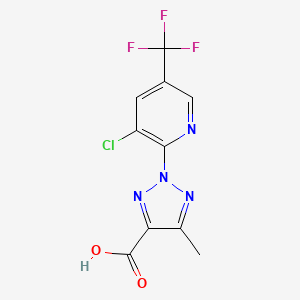
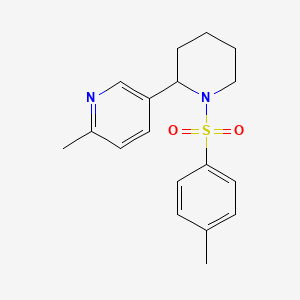
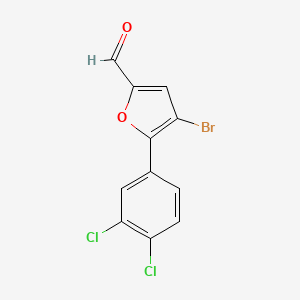

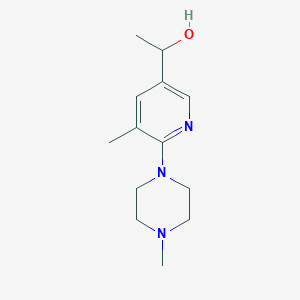
![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)
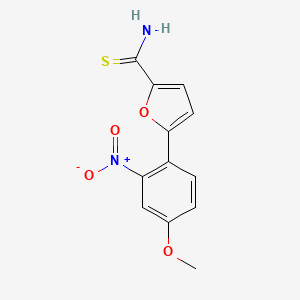
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B15057864.png)
